molecular formula C10H11BrO B1274033 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone CAS No. 2633-50-3

2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone

Cat. No.: B1274033
CAS No.: 2633-50-3
M. Wt: 227.1 g/mol
InChI Key: LTCYMNSEASALNB-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-1-(3,4-Dimethylphenyl)Ethanone are currently unknown. This compound is primarily used for research and development purposes

Mode of Action

It is known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . This can lead to various changes in the cell, depending on the specific targets and the nature of the reaction.

Biochemical Pathways

Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity .

Pharmacokinetics

As a research compound, it is primarily handled and stored in solid form at 2-8°C . Its bioavailability, metabolism, and excretion patterns in the human body are currently unknown.

Result of Action

Given its reactivity, it could potentially cause a variety of effects depending on the specific biological targets it interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(3,4-Dimethylphenyl)Ethanone. For instance, its reactivity might be influenced by the pH and temperature of its environment. Furthermore, it should be handled and stored properly to maintain its stability .

Properties

IUPAC Name

2-bromo-1-(3,4-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCYMNSEASALNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395263
Record name 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2633-50-3
Record name 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: What is the significance of using 2-bromo-1-(3,4-dimethylphenyl)ethanone in this study?

A1: 2-bromo-1-(3,4-dimethylphenyl)ethanone serves as the crucial starting material for synthesizing a series of novel thiazole derivatives []. The researchers chose this compound due to the reactivity of the bromine atom, allowing for various substitutions and modifications to create diverse thiazole structures. This approach aims to investigate the structure-activity relationship and identify promising candidates with enhanced fungicidal properties.

Q2: How were the synthesized thiazole derivatives structurally characterized?

A2: The synthesized compounds were rigorously characterized using a combination of analytical techniques. These techniques included elemental analysis to confirm the elemental composition, infrared (IR) spectroscopy to identify functional groups, 1H-NMR (proton nuclear magnetic resonance) spectroscopy to determine the proton environments within the molecules, and mass spectrometry to determine the molecular weight and fragmentation patterns []. These combined data provided a comprehensive understanding of the structures of the newly synthesized thiazole derivatives.

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